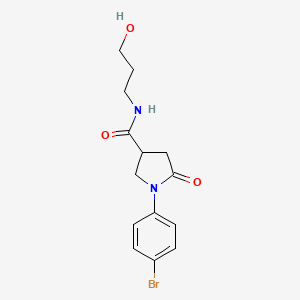
N-butyl-6-(3,5-dimethylphenoxy)-1-hexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-6-(3,5-dimethylphenoxy)-1-hexanamine is a chemical compound that belongs to the class of selective beta-2 agonists. This compound is commonly known as Clenbuterol and is widely used in scientific research. Clenbuterol is known for its ability to enhance muscle growth and promote fat loss.
Wirkmechanismus
Clenbuterol works by binding to beta-2 adrenergic receptors in the body. This binding activates a signaling pathway that leads to the activation of enzymes that promote muscle growth and fat loss. Clenbuterol also increases the metabolic rate of the body, which leads to increased energy expenditure and fat burning.
Biochemical and Physiological Effects:
Clenbuterol has a number of biochemical and physiological effects on the body. It promotes muscle growth by activating enzymes that promote protein synthesis and inhibiting enzymes that break down proteins. Clenbuterol also promotes fat loss by increasing the metabolic rate of the body and promoting the breakdown of fat cells. In addition, Clenbuterol has been shown to have anti-inflammatory effects and to improve the function of the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
Clenbuterol has a number of advantages for lab experiments. It is a highly selective beta-2 agonist, which makes it a useful tool for studying the effects of beta-2 agonists on muscle growth and fat loss. Clenbuterol is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, there are also limitations to the use of Clenbuterol in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. In addition, Clenbuterol can have variable effects depending on the dosage and duration of treatment.
Zukünftige Richtungen
There are a number of future directions for research on Clenbuterol. One area of research is the development of new beta-2 agonists that are more selective and have fewer side effects than Clenbuterol. Another area of research is the investigation of the potential therapeutic uses of Clenbuterol, such as in the treatment of asthma and COPD. Finally, there is a need for further research on the long-term effects of Clenbuterol on muscle growth and fat loss, as well as its effects on other physiological systems in the body.
Synthesemethoden
Clenbuterol can be synthesized through a variety of methods. The most common method involves the reaction of 4-amino-3,5-dichloroacetophenone with 3,5-dimethylphenol in the presence of sodium hydride. The resulting product is then reacted with n-butylbromide to form Clenbuterol. The purity of Clenbuterol can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Clenbuterol has been extensively studied in scientific research. It is commonly used as a model compound for studying the effects of beta-2 agonists on muscle growth and fat loss. Clenbuterol has also been studied for its potential therapeutic uses, such as in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
N-butyl-6-(3,5-dimethylphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-4-5-10-19-11-8-6-7-9-12-20-18-14-16(2)13-17(3)15-18/h13-15,19H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEKVQILIITXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-6-(3,5-dimethylphenoxy)-1-hexanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(diethylamino)phenyl]imino}-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4966959.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)
![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)

![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4966998.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)


![3-chloro-5-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4967031.png)
![3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4967033.png)
![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)
![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)